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An In-depth Technical Guide on the Selectivity Profile of LML134

Authored for: Researchers, Scientists, and Drug Development Professionals Core Subject:
LML134 (1-(1-methyl-6-ox0-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-
carboxylate) Abstract: LML134 is a novel, potent, and selective histamine H3 receptor (H3R)
inverse agonist developed for the treatment of excessive sleep disorders.[1][2] Its therapeutic
rationale is based on achieving high receptor occupancy followed by rapid disengagement, a
profile designed to enhance wakefulness without causing mechanism-related insomnia.[3][4]
This document provides a comprehensive technical overview of the selectivity profile of
LML134 against its primary target and a range of off-target receptors, supported by detailed
experimental methodologies and pathway visualizations.

Quantitative Selectivity Profile

The selectivity of LML134 is a critical attribute, ensuring its targeted action on the histamine H3
receptor while minimizing potential off-target effects. Extensive screening has confirmed its
high specificity. The high selectivity of LML134 for the H3R was validated in a broad screen of
137 targets, which included the hERG channel and other histamine receptor subtypes (H1, H2,
and H4).[1] A separate safety panel of 56 additional targets also revealed no significant
affinities.[3]

The quantitative data for key targets are summarized in Table 1.
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Target Assay Type Parameter Value (nM) Value (pM) Reference
Human H3 Functional
Ki 0.3 0.0003 [1][3]
Receptor (CAMP)
Human H3 Radioligand
o Ki 12 0.012 [1][3]
Receptor Binding
Human H1
Functional ICso >30,000 >30 [3]
Receptor
Human H2 )
Functional ICso >30,000 >30 [3]
Receptor
Human H4 )
Functional ICso0 >30,000 >30 [3]
Receptor
hERG
Patch-Clamp ICso >30,000 >30 [3]
Channel

Note: The Ki values for the human H3 receptor were determined in distinct functional (CAMP)
and radioligand binding assays, reflecting the compound's potency in both a cellular functional
context and a direct binding context.[1][3]

Histamine H3 Receptor (H3R) Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples primarily to the
Gai/o subunit.[5] It exhibits high constitutive activity, meaning it can signal without being bound
by an agonist.[5] The H3R functions predominantly as a presynaptic autoreceptor on
histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a
heteroreceptor on non-histaminergic neurons, modulating the release of other key
neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[7]

LML134 acts as an inverse agonist. Instead of merely blocking agonists, it binds to the H3R
and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[8] This
action inhibits the downstream Gai/o signaling cascade, leading to the disinhibition of adenylyl
cyclase, an increase in intracellular cyclic AMP (cCAMP) levels, and consequently, an enhanced
release of histamine and other neurotransmitters.[5][6] This neurochemical effect is the basis
for its wakefulness-promoting properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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